molecular formula C11H11NO5 B8299159 Methyl 7-(acetylamino)-1,3-benzodioxole-4-carboxylate

Methyl 7-(acetylamino)-1,3-benzodioxole-4-carboxylate

Cat. No. B8299159
M. Wt: 237.21 g/mol
InChI Key: HKJSNXQZBYCYNU-UHFFFAOYSA-N
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Patent
US08063070B2

Procedure details

A mixture of intermediate (2-b) (38.8 g), potassium acetate (20 g) and Pd/C (10%; 2 g) in CH3OH (500 ml) was stirred at 150° C. under 4.9×106 Pa (50 kg) pressure of CO, during 16 hours. The reaction mixture was cooled, filtered over dicalite, and the filtrate was evaporated. The residue was diluted with water, then extracted three times with DCM. The combined organic layers were dried, filtered and the solvent evaporated. The residue was dissolved in acetic acid (250 ml) and acetic anhydride (6 ml) was added dropwise. The mixture was stirred for 30 minutes at room temperature, then diluted with water (250 ml) and the resulting precipitate was filtered off, washed with water, then dried, yielding 19.4 g (64.7%) of methyl 7-(acetylamino)-1,3-benzodioxole-4-carboxylate (intermediate 2-c).
Name
intermediate ( 2-b )
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:7]2[O:8][CH2:9][O:10][C:6]=2[C:5]([NH:11][C:12](=[O:14])[CH3:13])=[CH:4][CH:3]=1.[C:15]([O-:18])(=[O:17])C.[K+].[CH3:20]O>[Pd]>[C:12]([NH:11][C:5]1[C:6]2[O:10][CH2:9][O:8][C:7]=2[C:2]([C:15]([O:18][CH3:20])=[O:17])=[CH:3][CH:4]=1)(=[O:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
intermediate ( 2-b )
Quantity
38.8 g
Type
reactant
Smiles
IC1=CC=C(C2=C1OCO2)NC(C)=O
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. under 4.9×106 Pa (50 kg) pressure of CO, during 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered over dicalite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with DCM
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetic acid (250 ml)
ADDITION
Type
ADDITION
Details
acetic anhydride (6 ml) was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with water (250 ml)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C2=C1OCO2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g
YIELD: PERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.